molecular formula C14H22N2O2 B1591164 N,N-dimethyl-4-(pyrrolidin-2-yl)aniline CAS No. 298690-88-7

N,N-dimethyl-4-(pyrrolidin-2-yl)aniline

Cat. No.: B1591164
CAS No.: 298690-88-7
M. Wt: 250.34 g/mol
InChI Key: RQSHXMBINSLCQA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol . Its structure features an aniline core substituted with both dimethylamino and pyrrolidin-2-yl functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This configuration is commonly investigated for the development of novel pharmaceutical compounds and as a building block in materials science. As a derivative of N,N-dimethylaniline, it requires careful handling. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment, including gloves and protective clothing, to prevent skin contact and absorption . Ensure adequate ventilation and use eye protection. In case of skin contact, immediately rinse with plenty of water .

Properties

IUPAC Name

N,N-dimethyl-4-pyrrolidin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLOCNSUEBLJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(pyrrolidin-2-yl)aniline Intermediate

A common approach to prepare the pyrrolidin-2-yl substituted aniline involves the formation of an aniline derivative bearing a pyrrolidine ring at the para position. This can be achieved by:

  • Starting from 2-nitroaniline derivatives which are converted into pyrrolidin-2,5-dione intermediates through reaction with anhydrides and acid catalysts (e.g., acetic acid and sulfuric acid), followed by reduction steps to yield 2-(pyrrolidin-1-yl)aniline derivatives.
  • The pyrrolidin-2-yl ring may be introduced via nucleophilic substitution or cyclization reactions involving appropriate precursors.

N,N-Dimethylation of the Aniline Nitrogen

The N,N-dimethylation step is critical to obtain the dimethylamino functionality on the aniline nitrogen. This is commonly performed by:

  • Treating the 2-(pyrrolidin-1-yl)aniline intermediate with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at low temperature (0 °C) to deprotonate the amine.
  • Subsequent addition of methyl iodide (CH3I) dropwise to methylate the amine nitrogen, converting it into the N,N-dimethyl derivative.
  • The reaction mixture is then warmed to room temperature and stirred until completion, followed by quenching with ethanol and purification by flash column chromatography to isolate the pure this compound product.

Purification Techniques

  • Flash column chromatography on silica gel is the preferred purification method, typically using ethyl acetate/petroleum ether mixtures as eluents.
  • Preparative high-performance liquid chromatography (HPLC) is also employed for purification when high purity is required, especially after subsequent functionalization reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of pyrrolidin-2,5-dione intermediate 2-nitroaniline + anhydride + acetic acid + sulfuric acid 45–60 °C 30–45 min 35 Slurry formation, recrystallization
Reduction to 2-(pyrrolidin-1-yl)aniline Reduction conditions (not specified) - - 40 Followed by purification
N,N-Dimethylation of aniline nitrogen NaH in THF, then CH3I addition 0 °C to RT Until completion 48 Quenched with EtOH, flash chromatography
Final purification Flash chromatography or preparative HPLC Ambient Variable - Purity >95% typically achieved

Research Findings and Notes

  • The N,N-dimethylation step is sensitive to reaction temperature and stoichiometry of methyl iodide to avoid over-alkylation or side reactions.
  • The pyrrolidin-2-yl substituent imparts steric and electronic effects that can influence the reactivity of the aniline nitrogen, requiring careful control of reaction conditions.
  • The synthetic route is adaptable for isotopically labeled derivatives by using deuterated reagents in the methylation step, as demonstrated in related studies.
  • Characterization data such as ^1H NMR spectra confirm the successful introduction of the dimethylamino group and pyrrolidine ring, with distinctive chemical shifts corresponding to methyl protons and ring methylene protons.

Summary Table of Preparation Methods

Method Aspect Description
Starting Material 2-nitroaniline derivatives
Key Intermediate 1-(2-nitrophenyl)pyrrolidine-2,5-dione
Dimethylation Reagents Sodium hydride (NaH), methyl iodide (CH3I)
Solvent Anhydrous tetrahydrofuran (THF)
Purification Flash column chromatography, preparative HPLC
Typical Yield 35–48% for intermediate and final steps
Reaction Monitoring Thin-layer chromatography (TLC)
Characterization Techniques NMR spectroscopy, chromatographic purity analysis

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-(pyrrolidin-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring enhances its binding affinity and specificity towards certain biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Aromatic Amines with Heterocyclic Moieties

Compounds with heterocyclic substituents on the N,N-dimethylaniline backbone exhibit diverse properties depending on the attached moiety:

  • N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) Structure: Pyrimidoindazole ring at the para position. Properties: Fluorescence quantum yield of 0.068 (highest among synthesized derivatives), with absorption (Λmax) at 359 nm and emission at 465 nm . Applications: Potential use in optoelectronic materials or bioimaging due to its fluorescence .
  • N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline

    • Structure : Cyclopenta[b]thiophene substituent.
    • Properties : Molar mass 255.38 g/mol , yellow solid .
    • Synthesis : Prepared via column chromatography (PE/EtOAc/TEA), highlighting synthetic accessibility .
  • N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline (9e)

    • Structure : Propyl-substituted pyrrolidine.
    • Properties : Brown oil, synthesized via palladium-catalyzed hydroarylation (19% yield) .
    • Key Difference : The propyl chain enhances lipophilicity compared to the unsubstituted pyrrolidine in the target compound .

Fluorescent Derivatives

Fluorescence properties vary significantly with substituent electronic effects:

Compound Name Fluorescence Quantum Yield (ΦF) Key Application Reference
N,N-Dimethyl-4-(2-phenylpyrimidoindazol)aniline (4e) 0.068 Optoelectronic materials
DSTBPin (Boronate ester probe) Not reported H₂O₂ detection in biosystems
N,N-Dimethyl-4-(phenyldiazenyl)aniline (PADA) N/A pH-sensitive dye
  • DSTBPin : Contains a boronate ester for H₂O₂ sensing, demonstrating how electron-withdrawing groups tune reactivity .
  • PADA : Azo-based derivative (CAS: 60-11-7) used in pH indicators, illustrating the versatility of N,N-dimethylaniline derivatives .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Physical State Reference
N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline C₁₂H₁₈N₂ 190.29 Not specified
N,N-Dimethyl-4-(2-methyl-1H-inden-3-yl)aniline C₁₈H₁₉N 249.36 Yellow solid
N,N-Dimethyl-4-(3-phenyl-9H-carbazol-9-yl)aniline C₂₆H₂₃N₂ 369.48 Solid (NMR confirmed)

Biological Activity

N,N-dimethyl-4-(pyrrolidin-2-yl)aniline is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound, with the molecular formula C12H18N2C_{12}H_{18}N_2, features a pyrrolidine ring that enhances its chemical stability and biological activity. The compound's structure is characterized by:

  • Dimethylamino Group : Provides electron-donating properties.
  • Pyrrolidine Ring : Contributes to unique interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial and antifungal activities. Its mechanism may involve binding to specific receptors or enzymes, thereby modulating their functions. Research shows that the compound can inhibit the growth of various pathogens, making it a candidate for further exploration in medicinal applications.

Neurotransmitter Modulation

The compound has been investigated for its potential role in modulating neurotransmitter systems. It appears to interact with specific receptors involved in neurotransmission, which could lead to therapeutic applications in treating neurological disorders. For instance, studies suggest that it may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

The biological activity of this compound is largely attributed to its ability to act as a ligand for various molecular targets. The binding affinity of this compound towards specific enzymes and receptors is enhanced by the presence of the pyrrolidine ring, allowing for more effective modulation of biological pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
N,N-dimethyl-4-(2-pyrrolidinyl)anilineContains a pyrrolidine ringEnhanced binding specificity
N,N-dimethyl-4-(2-piperidinyl)anilineContains a piperidine ringDifferent steric effects
N,N-dimethyl-4-(2-morpholinyl)anilineContains a morpholine ringOxygen atom alters reactivity

The presence of the pyrrolidine structure in this compound contributes significantly to its stability and interaction with biological targets compared to these similar compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis and characterization of this compound, exploring its pharmacological potential. One study highlighted its effectiveness against specific bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents .

Another study investigated its effects on neurotransmitter systems, revealing that the compound could enhance serotonin release in vitro, suggesting potential benefits in treating mood disorders .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
Reactant of Route 2
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